molecular formula C10H15N3O2 B13636730 5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1h,3h)-dione

Katalognummer: B13636730
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: POZUKMQLPJNQDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 5-amino substituent on the pyrimidine ring and a bulky cyclopentylmethyl group at the 1-position. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to simpler alkyl-substituted analogs. Pyrimidine-2,4-diones are widely explored for therapeutic applications, including antimicrobial and enzyme-inhibitory roles, making this compound a candidate for further pharmacological study .

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-amino-1-(cyclopentylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O2/c11-8-6-13(10(15)12-9(8)14)5-7-3-1-2-4-7/h6-7H,1-5,11H2,(H,12,14,15)

InChI-Schlüssel

POZUKMQLPJNQDL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CN2C=C(C(=O)NC2=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Alkylation of 5-Aminopyrimidine-2,4-dione Derivatives

One of the primary methods to prepare 5-amino-1-substituted pyrimidine-2,4-diones is through direct N-alkylation of the corresponding 5-aminouracil derivatives. This involves reacting the 5-aminopyrimidine-2,4-dione core with an alkyl halide containing the desired substituent, in this case, cyclopentylmethyl halide, under basic conditions.

  • Starting Material: 5-Amino-1H-pyrimidine-2,4-dione (uracil derivative with amino substitution at position 5).
  • Alkylating Agent: Cyclopentylmethyl halide (typically iodide or bromide).
  • Base: Aqueous sodium hydroxide or other suitable bases to deprotonate the nitrogen.
  • Solvent: Water or aqueous-organic mixtures.
  • Temperature: Mild heating (room temperature to reflux) to facilitate the reaction.
  • Yield: Comparable alkylations with similar alkyl halides have reported yields in the range of 40-53%.

This method is advantageous due to its straightforwardness and the commercial availability of starting materials. However, optimization of reaction conditions (base concentration, temperature, solvent) is critical to maximize yield and minimize side reactions such as O-alkylation or multiple substitutions.

Multi-Step Synthesis via Pyrimidine Ring Construction

An alternative approach involves constructing the pyrimidine ring with the desired substituents already incorporated or introduced during ring formation:

  • Step 1: Synthesis of a substituted uracil intermediate, such as 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, which can be adapted to cyclopentylmethyl substitution.
  • Step 2: Functionalization of the uracil derivative by alkylation or other substitution reactions.
  • Step 3: Further ring modifications and purification.

This approach is more complex but allows for greater control over substitution patterns and can be used to prepare analogues with diverse substituents.

Palladium-Catalyzed Coupling Reactions

Recent advances in palladium-catalyzed coupling chemistry enable the formation of C-N bonds in heterocyclic compounds, including pyrimidine derivatives:

  • Method: Palladium-catalyzed α-arylation or alkylation of cyclic β-dicarbonyl compounds analogous to pyrimidine-2,4-dione.
  • Catalysts: Pd-based catalysts with appropriate ligands.
  • Substrates: Haloarenes or alkyl halides coupled with pyrimidine derivatives.
  • Conditions: Mild to moderate temperatures, inert atmosphere.
  • Outcome: Formation of substituted pyrimidine derivatives with high purity (>95%) and good yields.

Although this method is more commonly applied to arylation, it can be adapted for alkylation with cyclopentylmethyl groups by using suitable halide precursors.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base NaOH (10-15% aqueous) Facilitates deprotonation for N-alkylation
Solvent Water, ethanol, or mixed aqueous-organic Solubility and reaction rate depend on solvent
Temperature Room temperature to reflux (40-90°C) Higher temps increase reaction rate but risk side reactions
Reaction Time 2 to 24 hours Longer times may improve yield but also side products
Purification Extraction, precipitation, filtration Acid-base extraction to isolate product

Purification and Characterization

  • Purification: Typically involves extraction into aqueous alkaline medium followed by acid precipitation to isolate the solid product. Drying under heat removes residual solvents and acids.
  • Characterization: Confirmed by nuclear magnetic resonance (1H and 13C NMR), high-resolution mass spectrometry (HRMS), and melting point analysis. For example, 1H NMR spectra show characteristic signals corresponding to the cyclopentylmethyl group and the pyrimidine ring protons.
  • Purity: Analytical methods such as reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) ensure purity >95% before biological evaluation.

Summary of Key Preparation Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Reference
Direct N-alkylation 5-Aminopyrimidine-2,4-dione + cyclopentylmethyl halide NaOH, aqueous medium, mild heating 40-53
Multi-step ring construction Substituted uracil derivatives Vilsmeier reagent, triethylamine, cyanoacetamide Up to 78 (overall)
Palladium-catalyzed coupling Haloarenes + cyclic β-dicarbonyl compounds Pd catalyst, inert atmosphere >95 purity

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Positional Effects: The 1-cyclopentylmethyl group in the target compound introduces steric bulk, which may influence binding to hydrophobic pockets in biological targets.
  • Functional Group Diversity: The 5-amino group in the target compound differs from 5-phenylamino () and 5-methylamino (), altering hydrogen-bonding capacity and electronic properties.

Data Tables

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Compound (CAS No.) H6 Signal (δ) H7/H8 Signals (δ) NH Signals (δ)
Pyrido[2,3-d]pyrimidine-2,4-dione (70g) 7.24 (H6) 8.59 (H7), 8.25 (H5) 11.54 (2xNH)
5-(Phenylamino)pyrimidine-2,4-dione (73) 7.26 (H6) N/A 10.95 (2xNH)

Biologische Aktivität

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework characterized by an amino group and a cyclopentylmethyl substituent, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : Approximately 194.23 g/mol
  • Chemical Structure : The compound contains a pyrimidine ring with carbonyl groups at positions 2 and 4, enhancing its chemical properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications. For instance, studies have indicated its ability to interact with topoisomerase II, a target for cancer treatment .
  • Receptor Binding : Interaction studies suggest that this compound can bind to certain receptors within biological systems. This binding is essential for understanding its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds similar to this compound:

Compound NameStructural FeaturesUnique Characteristics
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dioneLacks cyclopentylmethyl groupSimpler structure; less steric hindrance
6-Amino-1-butyl-5-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dioneContains butyl instead of cyclopentylmethylDifferent side chain; potential variations in biological activity
6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dionePropylamino side chainVariation in amino substituents affecting reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Topoisomerase II Inhibition : A study highlighted the role of this compound as a promising inhibitor of topoisomerase II. This enzyme is critical in DNA replication and repair processes. The inhibition could lead to apoptosis in cancer cells .
  • PIP4K2A Inhibitors : Research aimed at developing potent inhibitors for PIP4K2A has identified derivatives of pyrimidine compounds that include structures similar to this compound. These inhibitors are being investigated for their efficacy in treating p53-deficient tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis typically involves cyclization or acylation strategies. For example, analogs like 5-fluoro-1-(3-methylbutanoyl)pyrimidine-2,4-dione are synthesized via acylation of the parent pyrimidine ring using acyl chlorides under controlled conditions (e.g., reflux in diethyl ether) . Cyclopentylmethyl substitution may require alkylation of the pyrimidine nitrogen using cyclopentylmethyl halides in the presence of a base (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers observed in fluorinated analogs) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to assign protons and carbons, particularly distinguishing cyclopentylmethyl substituents (e.g., δ ~3.5–4.0 ppm for methylene protons) .
  • HPLC-MS for purity assessment and molecular weight confirmation (e.g., using C18 columns and ammonium acetate buffers) .

Q. What biological screening assays are applicable for this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for thieno-pyrimidine derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, using ATP/NADH-coupled systems .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclopentylmethyl vs. benzyl) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing cyclopentylmethyl with alkyl/aryl groups) followed by bioactivity profiling. For instance:

  • Lipophilicity : Cyclopentylmethyl may enhance blood-brain barrier penetration compared to polar groups .

  • Steric effects : Bulky substituents (e.g., 3-nitrobenzyl in thieno-pyrimidines) reduce binding to target enzymes .

  • Data Analysis : Compare IC₅₀ values and molecular docking results to correlate substituent effects with activity (Table 1) .

    Table 1 : Comparative Bioactivity of Pyrimidine-dione Derivatives

    SubstituentTarget Enzyme IC₅₀ (µM)LogP
    Cyclopentylmethyl0.45 ± 0.022.1
    Benzyl1.20 ± 0.152.8
    3-Nitrobenzyl>101.9

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Orthogonal assays : Validate enzyme inhibition with both fluorometric and radiometric methods .
  • Impurity profiling : Conduct LC-MS and ¹H NMR to rule out side products (e.g., deaminated byproducts in amino-substituted pyrimidines) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Key approaches include:

  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps, optimizing pressure/temperature .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency at 80–100°C .
  • Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyze degradation via HPLC .
  • Light/heat sensitivity : Expose to UV (254 nm) or 40–60°C, monitor structural changes with DSC/TGA .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., thymidylate synthase) .
  • MD simulations : GROMACS for 100 ns trajectories to evaluate binding stability .
  • QSAR modeling : Build regression models using descriptors like polar surface area and H-bond donors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.